

Unveiling the Selectivity of CAY10595: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	CAY10595	
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[City, State] – [Date] – In the competitive landscape of G-protein coupled receptor (GPCR) research, the selectivity of a compound is paramount. This guide provides a detailed comparison of **CAY10595**, a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the cross-reactivity profile of **CAY10595** against other GPCRs, with a focus on other prostanoid receptors.

CAY10595 has been identified as a highly potent and selective antagonist for the human CRTH2 receptor, with a reported inhibitory constant (Ki) of 10 nM.[1] Its activity makes it a valuable tool for studying the role of the CRTH2 receptor in inflammatory and allergic diseases. However, a comprehensive understanding of its potential off-target effects is crucial for the accurate interpretation of experimental results and for its potential therapeutic development.

Comparative Analysis of Binding Affinities

To assess the selectivity of **CAY10595**, its binding affinity was evaluated against a panel of other human prostanoid receptors, including DP1, TP, EP1, EP2, EP3, and EP4. The following table summarizes the quantitative data from radioligand binding assays.



Receptor	CAY10595 (Compound 71) % Inhibition at 10 μM
CRTH2 (DP2)	Ki = 10 nM
DP1	< 50%
TP	< 50%
EP1	< 50%
EP2	< 50%
EP3	< 50%
EP4	< 50%

Data sourced from Crosignani S, et al. J Med Chem. 2008 Apr 10;51(7):2227-43.

As the data indicates, **CAY10595** demonstrates a high degree of selectivity for the CRTH2 receptor. At a concentration of 10 μ M, which is 1000-fold higher than its Ki for CRTH2, **CAY10595** exhibited less than 50% inhibition of binding to other tested prostanoid receptors. This highlights the compound's specificity for its primary target.

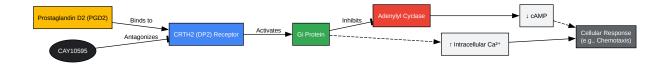
Functional Antagonism at the CRTH2 Receptor

Beyond its binding affinity, the functional antagonism of **CAY10595** was assessed in a [35S]GTPyS binding assay using membranes from CHO cells expressing the human CRTH2 receptor. In this assay, **CAY10595** demonstrated a concentration-dependent inhibition of agonist-induced [35S]GTPyS binding, with an IC50 value of 48 nM. This confirms its ability to functionally block the activation of the CRTH2 receptor.

Signaling Pathway and Experimental Workflow

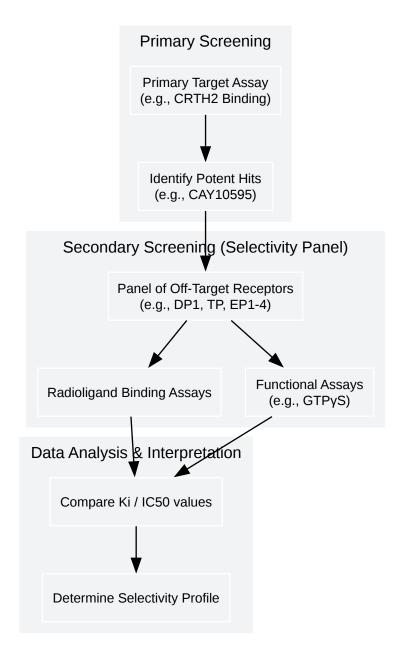
The following diagrams illustrate the canonical signaling pathway of the CRTH2 receptor and the general workflow for assessing compound selectivity.





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Caption: Canonical signaling pathway of the CRTH2 receptor.





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Caption: General workflow for assessing compound selectivity.

Experimental Protocols

- 1. Radioligand Binding Assays for Prostanoid Receptors (DP1, TP, EP1, EP2, EP3, EP4)
- Source of Receptors: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the respective human recombinant prostanoid receptor.
- Radioligand: Specific tritiated antagonists or agonists for each receptor subtype (e.g., [3H]-PGD2 for DP1, [3H]-SQ 29,548 for TP).
- Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2 or 10 mM MnCl2).

Procedure:

- Cell membranes (typically 20-80 µg of protein) are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound (CAY10595).
- The incubation is carried out in a final volume of 100-250 μL at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
- Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the respective receptor.
- The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce nonspecific binding of the radioligand to the filter.
- The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
- The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.



- Data Analysis: The percentage of inhibition of specific binding at each concentration of the
 test compound is calculated. For compounds showing significant inhibition, IC50 values are
 determined by non-linear regression analysis. Ki values are then calculated from the IC50
 values using the Cheng-Prusoff equation.
- 2. [35S]GTPyS Functional Assay for CRTH2
- Source of Receptor: Membranes from CHO cells stably expressing the human CRTH2 receptor.
- · Reagents:
 - [35S]GTPyS (specific activity ~1250 Ci/mmol).
 - PGD2 (agonist).
 - GDP.
 - Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

Procedure:

- Cell membranes (5-20 μg of protein) are pre-incubated with varying concentrations of the antagonist (CAY10595) in the assay buffer containing GDP (e.g., 10 μM) for a short period (e.g., 15 minutes) at 30°C.
- The agonist (PGD2) is then added at a concentration that elicits a submaximal response (e.g., EC80), followed immediately by the addition of [35S]GTPyS (e.g., 0.1-0.5 nM).
- The incubation continues for a further 30-60 minutes at 30°C.
- Basal binding is determined in the absence of the agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPyS.
- The reaction is terminated by rapid filtration through glass fiber filters.
- The filters are washed, and the bound radioactivity is quantified by liquid scintillation counting.



 Data Analysis: The percentage of inhibition of the agonist-stimulated [35S]GTPyS binding is calculated for each concentration of the antagonist. IC50 values are determined using nonlinear regression analysis.

This guide provides a comprehensive overview of the selectivity profile of **CAY10595**. The presented data and protocols are intended to assist researchers in their experimental design and interpretation of results when utilizing this potent CRTH2 antagonist.

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References

- 1. medchemexpress.com [medchemexpress.com]
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